molecular formula C23H25FN4O2S B11266607 4-(4-Fluorophenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine

4-(4-Fluorophenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine

Cat. No.: B11266607
M. Wt: 440.5 g/mol
InChI Key: XHOWKUULHUJTGO-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a fluorophenyl group and a piperazine ring, which is further modified with a propylbenzenesulfonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core, which is then functionalized with the fluorophenyl group through a nucleophilic aromatic substitution reaction. The piperazine ring is introduced via a nucleophilic substitution reaction, followed by the attachment of the propylbenzenesulfonyl group through sulfonylation reactions. The reaction conditions often involve the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Fluorophenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .

Properties

Molecular Formula

C23H25FN4O2S

Molecular Weight

440.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-6-[4-(4-propylphenyl)sulfonylpiperazin-1-yl]pyrimidine

InChI

InChI=1S/C23H25FN4O2S/c1-2-3-18-4-10-21(11-5-18)31(29,30)28-14-12-27(13-15-28)23-16-22(25-17-26-23)19-6-8-20(24)9-7-19/h4-11,16-17H,2-3,12-15H2,1H3

InChI Key

XHOWKUULHUJTGO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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